molecular formula C6H6N4OS B1361338 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine CAS No. 339311-69-2

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine

Cat. No. B1361338
M. Wt: 182.21 g/mol
InChI Key: FQAQNGCVEKBFAL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

The chemical and biological properties of azole derivatives, including thiazole, have been extensively studied. Thiazole-based compounds like 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine are known for their diverse biological activities. The chemical properties of such azoles include modification reactions of the phosphorus residue, modification of other substituents and the azole ring, and reactions involving the disclosure of the azole ring. These chemical transformations enable the synthesis of complex organic compounds like phosphorylated peptidomimetics, highlighting the synthetic versatility of thiazole derivatives (Abdurakhmanova et al., 2018).

Biological Activities and Medicinal Chemistry

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine and its analogs demonstrate a broad spectrum of biological activities. These compounds are integral to several synthetic drugs and naturally occurring molecules. The thiazole core is particularly significant in medicinal chemistry, providing a foundation for structural modifications leading to diverse biological activities. These activities include antimicrobial, antitumor, antidiabetic agents, and more. This versatility makes thiazole derivatives a key focus for drug development and the creation of novel therapeutics (Singh et al., 2022).

Industrial and Pharmaceutical Applications

The application of 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine extends beyond the laboratory to industrial and pharmaceutical fields. The derivatives of thiazole are used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. They also find applications in the development of analytical reagents, flotation reagents, and products with fluorescent properties, showcasing their multifaceted industrial utility (Nazarov et al., 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-5(10-11-9-3)4-2-12-6(7)8-4/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQNGCVEKBFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine
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4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine
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4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine
Reactant of Route 4
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine
Reactant of Route 5
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine
Reactant of Route 6
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine

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